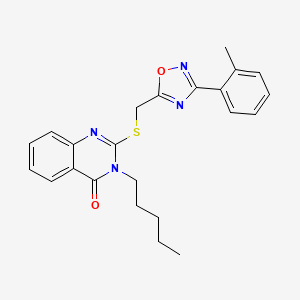
3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that incorporates a quinazolinone core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O2S. The structure features a quinazolinone ring linked to an oxadiazole derivative through a thiomethyl group.
Anticancer Properties
Research indicates that derivatives of quinazolinone, including compounds similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. A study demonstrated that quinazolinone derivatives showed cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines with IC50 values significantly lower than that of the standard drug lapatinib .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 3-pentyl derivative | MCF-7 | TBD | Lower than lapatinib |
| 3-pentyl derivative | A2780 | TBD | Lower than lapatinib |
The mechanism of action for quinazolinone derivatives typically involves inhibition of multiple tyrosine kinases. Specifically, compounds like 2i and 3i have been shown to act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR kinases . This inhibition disrupts critical signaling pathways involved in cancer cell proliferation.
Other Pharmacological Effects
In addition to anticancer activity, compounds with oxadiazole moieties have been noted for their anti-inflammatory properties. A related study indicated that certain oxadiazole derivatives exhibited moderate anti-inflammatory effects in vitro .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a series of experiments evaluating the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, it was found that compounds with oxadiazole substitutions displayed enhanced potency compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Inhibitory Activity on Kinases
A detailed examination of the inhibitory profile of synthesized quinazolinone derivatives revealed that specific modifications led to improved selectivity and potency against various kinases. The study utilized molecular docking techniques to predict binding affinities and elucidate the interaction mechanisms at the molecular level .
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-4-9-14-27-22(28)18-12-7-8-13-19(18)24-23(27)30-15-20-25-21(26-29-20)17-11-6-5-10-16(17)2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHRZQZCLOZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














